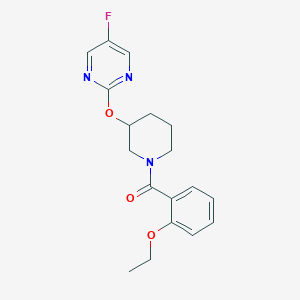
(2-Ethoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds have been synthesized using various chemical reactions, including carbonylative cross-coupling reactions, amide condensation reactions, and palladium-catalyzed reactions .科学的研究の応用
Synthesis and Characterization
Research has focused on the synthesis and characterization of various compounds similar to "(2-Ethoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone", exploring their potential applications in medicinal chemistry and materials science. For instance, the development of a single pot dipolar cycloaddition reaction enabled the synthesis of novel P2X7 antagonists, highlighting the compound's role in advancing the treatment of mood disorders due to its robust receptor occupancy and solubility (Chrovian et al., 2018). Additionally, novel derivatives of 2-pyridinemethylamine demonstrated selective and potent agonistic activity at 5-HT1A receptors, suggesting the compound's significant antidepressant potential (Vacher et al., 1999).
Therapeutic Potential
The compound's structure has been utilized in creating analogs with therapeutic applications, such as in the treatment of tuberculosis. A study highlighted the antitubercular activities of [4-(aryloxy)phenyl]cyclopropyl methanones, indicating the compound's relevance in developing treatments for bacterial infections (Bisht et al., 2010). Another area of interest includes the investigation of 5-HT1A receptor agonists for their analgesic properties, showcasing the potential of compounds derived from "this compound" in managing chronic pain (Colpaert et al., 2004).
Chemical and Structural Analysis
In-depth chemical and structural analyses of compounds bearing resemblance to "this compound" have been conducted to understand their physical properties and potential applications. For instance, the synthesis and antimicrobial activity of new pyridine derivatives showcase the compound's versatility in developing antimicrobial agents (Patel et al., 2011). Similarly, the study of non-covalent interactions in crystal packing of 1,2,4-oxadiazole derivatives emphasizes the compound's importance in supramolecular chemistry (Sharma et al., 2019).
Radiolabeling and Imaging Studies
Compounds structurally related to "this compound" have been explored for their potential in radiolabeling and imaging applications, particularly in visualizing biological receptors through SPECT and PET. For example, the synthesis and in vivo evaluation of iodinated compounds for visualizing the 5-HT2A receptor underscore the compound's applicability in neuroimaging and the study of neurological disorders (Blanckaert et al., 2005).
作用機序
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . Future research could provide insights into its bioavailability and pharmacokinetic profile.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. .
特性
IUPAC Name |
(2-ethoxyphenyl)-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-2-24-16-8-4-3-7-15(16)17(23)22-9-5-6-14(12-22)25-18-20-10-13(19)11-21-18/h3-4,7-8,10-11,14H,2,5-6,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAYOIBQSVUFOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
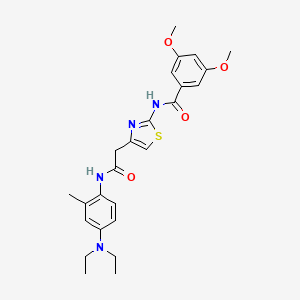
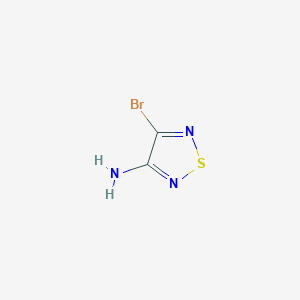

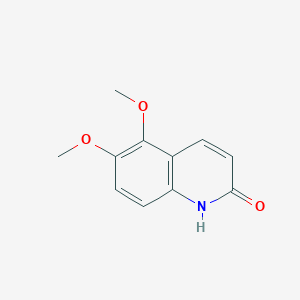
![N-[2-methyl-4-[3-methyl-4-(thiophene-3-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide](/img/structure/B2890056.png)

![6,7-dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine](/img/structure/B2890058.png)
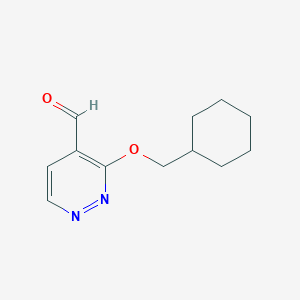
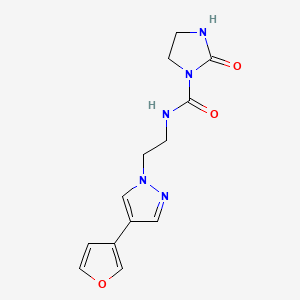
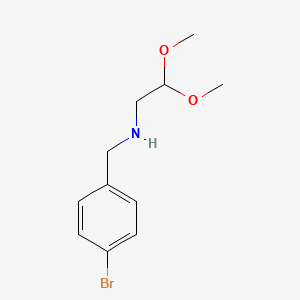
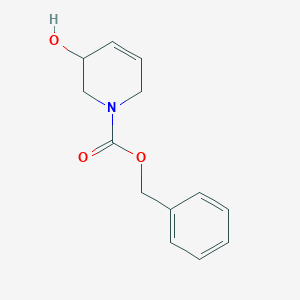
![ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2890070.png)
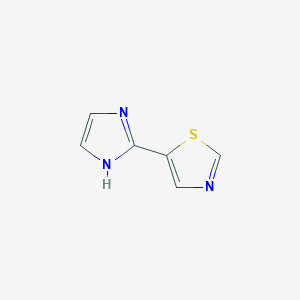
![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2890074.png)
